Cas no 2270912-48-4 (Piperazine, 1-[5-(4-penten-1-yloxy)-2-pyridinyl]-)
![Piperazine, 1-[5-(4-penten-1-yloxy)-2-pyridinyl]- structure](https://ja.kuujia.com/scimg/cas/2270912-48-4x500.png)
Piperazine, 1-[5-(4-penten-1-yloxy)-2-pyridinyl]- 化学的及び物理的性質
名前と識別子
-
- Piperazine, 1-[5-(4-penten-1-yloxy)-2-pyridinyl]-
-
- MDL: MFCD31700238
- インチ: 1S/C14H21N3O/c1-2-3-4-11-18-13-5-6-14(16-12-13)17-9-7-15-8-10-17/h2,5-6,12,15H,1,3-4,7-11H2
- InChIKey: CIRDLPPDKLCIDH-UHFFFAOYSA-N
- ほほえんだ: N1(C2=NC=C(OCCCC=C)C=C2)CCNCC1
Piperazine, 1-[5-(4-penten-1-yloxy)-2-pyridinyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 190637-2.500g |
1-(5-Pent-4-enyloxypyridin-2-yl)-piperazine, 95% |
2270912-48-4 | 95% | 2.500g |
$1816.00 | 2023-09-07 |
Piperazine, 1-[5-(4-penten-1-yloxy)-2-pyridinyl]- 関連文献
-
1. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
Piperazine, 1-[5-(4-penten-1-yloxy)-2-pyridinyl]-に関する追加情報
Piperazine, 1-[5-(4-penten-1-yloxy)-2-pyridinyl]- (CAS No. 2270912-48-4): A Comprehensive Overview
Piperazine, 1-[5-(4-penten-1-yloxy)-2-pyridinyl]-, identified by its CAS number 2270912-48-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine class, a heterocyclic amine known for its diverse biological activities and utility in drug development. The unique structural features of Piperazine, 1-[5-(4-penten-1-yloxy)-2-pyridinyl]- make it a promising candidate for various therapeutic applications, particularly in the treatment of neurological disorders and infectious diseases.
The molecular structure of this compound consists of a piperazine ring linked to a pyridine moiety, which is further substituted with an oxyalkyl group derived from pentene. This particular arrangement imparts distinct chemical properties that influence its reactivity, solubility, and biological interactions. The presence of both nitrogen and oxygen atoms in the molecule enhances its potential as a bioactive scaffold, enabling interactions with multiple biological targets.
In recent years, there has been a surge in research focused on developing novel piperazine derivatives for therapeutic purposes. The structural motif of Piperazine, 1-[5-(4-penten-1-yloxy)-2-pyridinyl]- has been explored for its potential to modulate enzyme activity and receptor binding. For instance, studies have indicated that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways relevant to neurological health. The pyridine substituent, in particular, has been shown to enhance binding affinity to specific protein targets, making it a valuable component in drug design.
One of the most compelling aspects of Piperazine, 1-[5-(4-penten-1-yloxy)-2-pyridinyl]- is its versatility in chemical modification. Researchers have leveraged this compound as a starting point for synthesizing more complex derivatives with tailored pharmacological properties. By introducing additional functional groups or altering the substitution pattern, scientists can fine-tune the biological activity of the molecule. This flexibility has opened up new avenues for drug discovery, particularly in the quest to develop treatments for complex diseases.
The pharmaceutical industry has shown particular interest in compounds that can cross the blood-brain barrier (BBB) to treat central nervous system (CNS) disorders. The structural features of Piperazine, 1-[5-(4-penten-1-yloxy)-2-pyridinyl]- suggest that it may possess the ability to traverse this barrier, making it a candidate for therapies targeting neurological conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have demonstrated promising results in animal models, where the compound exhibited neuroprotective effects without significant side effects.
Beyond its potential in CNS therapy, Piperazine, 1-[5-(4-penten-1-yloxy)-2-pyridinyl]- has also been investigated for its antimicrobial properties. The unique chemical scaffold allows for interactions with bacterial enzymes and cell wall components, leading to inhibition of pathogenic growth. This has sparked interest in exploring its efficacy against drug-resistant strains of bacteria, which pose a significant challenge in modern medicine. The compound's ability to disrupt microbial metabolism while sparing human cells makes it an attractive option for developing novel antibiotics.
The synthesis of Piperazine, 1-[5-(4-penten-1-yloxy)-2-pyridinyl]- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as catalytic hydrogenation and nucleophilic substitution play crucial roles in constructing the desired molecular framework. The development of efficient synthetic routes is essential for scaling up production and making this compound more accessible for further research and clinical trials.
In conclusion, Piperazine, 1-[5-(4-penten-1-yloxy)-2-pyridinyl]- (CAS No. 2270912-48-4) represents a significant advancement in pharmaceutical chemistry due to its unique structure and multifaceted biological activities. Its potential applications in treating neurological disorders and infectious diseases highlight its importance as a lead compound for drug development. As research continues to uncover new therapeutic possibilities, this compound is poised to play a pivotal role in shaping the future of medicine.
2270912-48-4 (Piperazine, 1-[5-(4-penten-1-yloxy)-2-pyridinyl]-) 関連製品
- 2172494-94-7(7-oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl chloroformate)
- 101691-65-0((oxan-4-yl)methyl 4-methylbenzene-1-sulfonate)
- 2166983-88-4(2-bromoethyl 2-propoxyacetate)
- 941892-57-5(N-(cyclohexylmethyl)-2-2-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-ylacetamide)
- 622358-73-0((2Z)-3-oxo-2-(2,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yl propanoate)
- 2229397-28-6(4-(1-ethynylcyclopropyl)-1-methylpiperidine)
- 2679835-15-3(benzyl N-[(3R)-4-(benzyloxy)-3-hydroxybutyl]carbamate)
- 2228297-73-0(2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-ol)
- 2549016-56-8(3-[(1-Cyclobutanecarbonylpiperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one)
- 1805611-30-6(Ethyl 2-(difluoromethyl)-5-hydroxy-4-(trifluoromethyl)pyridine-3-carboxylate)



